3-(2,5-Difluorophenyl)picolinic acid
Overview
Description
3-(2,5-Difluorophenyl)picolinic acid is a synthetic organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a picolinic acid moiety substituted with a 2,5-difluorophenyl group. It shares structural similarities with natural metabolites of tryptophan such as kynurenine and hydroxykynurenine.
Scientific Research Applications
3-(2,5-Difluorophenyl)picolinic acid serves as a versatile building block in organic synthesis. . Additionally, the compound is used in the development of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps, changing their structures, and disrupting zinc binding, thereby inhibiting their function .
Biochemical Pathways
Picolinic acid, a related compound, has been shown to affect immune responses, sometimes working in conjunction with other cytokines such as interferon gamma .
Result of Action
Picolinic acid, a related compound, has been shown to have anti-viral activity both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
It is known that picolinic acid, from which this compound is derived, acts as a chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body
Cellular Effects
Picolinic acid has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus
Molecular Mechanism
Picolinic acid is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function
Metabolic Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
One reported synthesis of 3-(2,5-Difluorophenyl)picolinic acid starts with the reaction of 2,4,5-trifluoroacetophenone with 2-methylpiperazine. This regiospecific displacement of the 4-fluoro group yields 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: An organic compound with a carboxylic acid substituent at the 2-position of pyridine.
2,4-Difluorophenylboronic acid: A compound used in Suzuki-Miyaura cross-coupling reactions and other organic synthesis applications.
3,5-Difluorophenylboronic acid: Another fluorinated compound used in organic synthesis, particularly in the formation of boronic esters.
The uniqueness of this compound lies in its specific substitution pattern and its applications in the synthesis of complex molecules with significant biological activity.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-3-4-10(14)9(6-7)8-2-1-5-15-11(8)12(16)17/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMXIHKXQFLBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230757 | |
Record name | 2-Pyridinecarboxylic acid, 3-(2,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-67-5 | |
Record name | 2-Pyridinecarboxylic acid, 3-(2,5-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261920-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-(2,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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